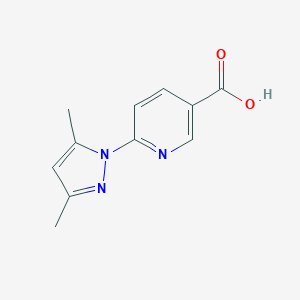

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

説明

特性

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQYWLLZLOLAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic Acid

[1][2][3][4]

Executive Summary & Chemical Identity

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (also known as 6-(3,5-Dimethylpyrazol-1-yl)nicotinic acid) is a heterobifunctional linker. It combines a monodentate carboxylate donor (hard base) with a bidentate nitrogen donor system (soft/borderline base), making it an ideal candidate for constructing heterometallic MOFs or tuning the electronic properties of coordination complexes. In medicinal chemistry, the pyrazolyl-pyridine scaffold serves as a privileged structure for kinase inhibition.

Chemical Specifications

| Property | Specification |

| CAS Number | 1052558-30-1 |

| IUPAC Name | 6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, hot alcohols; Insoluble in water |

| pKa (Calc) | ~3.8 (COOH), ~2.5 (Pyridine N) |

| Melting Point | >200°C (Decomposes) |

Synthesis & Production Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

The following diagram illustrates the convergent synthesis pathway:

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

Reagents:

-

6-Chloronicotinic acid (1.0 eq, 47.6 mmol, 7.50 g)

-

3,5-Dimethylpyrazole (1.1 eq, 52.4 mmol, 5.04 g)

-

Potassium Carbonate (

) (2.5 eq, 119 mmol, 16.4 g) -

N,N-Dimethylformamide (DMF) (anhydrous, 100 mL)

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 6-chloronicotinic acid and 3,5-dimethylpyrazole.

-

Solvation: Add anhydrous DMF. Stir at room temperature until reagents are mostly dissolved.

-

Deprotonation: Add

in a single portion. The suspension may thicken; ensure vigorous stirring.-

Mechanistic Note: The base neutralizes the carboxylic acid first (forming the carboxylate), then acts as a proton scavenger during the substitution.

-

-

Reaction: Attach a reflux condenser and heat the mixture to 110°C under an inert atmosphere (

or Ar) for 16 hours.-

Validation: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting chloride should be consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water. The solution should be clear or slightly turbid (potassium salt is soluble).

-

Slowly acidify with 1M HCl to pH 3-4. A thick white/pale yellow precipitate will form immediately.

-

-

Purification:

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (

mL) to remove residual DMF and inorganic salts. -

Wash with cold diethyl ether (

mL) to remove unreacted pyrazole. -

Dry in a vacuum oven at 60°C for 12 hours.

-

Expected Yield: 8.5 – 9.5 g (80-90%).

Structural Analysis & Coordination Chemistry

This ligand is distinguished by its steric bulk (methyl groups) and "kinked" geometry, which prevents the formation of simple linear chains and encourages the growth of porous 3D networks.

Coordination Modes

-

Carboxylate (O-Donor): Binds to hard metal clusters (e.g.,

nodes, -

Pyrazolyl-Pyridine (N-Donor): The

and -

Steric Control: The methyl groups at positions 3 and 5 of the pyrazole ring create steric hindrance that twists the pyrazole ring relative to the pyridine ring (dihedral angle ~50-90°), preventing coplanarity. This twist is crucial for designing non-interpenetrated MOFs.

Applications

A. Metal-Organic Frameworks (MOFs)

The ligand is used to synthesize "Carboxylated Nitrogen Hybrid MOFs."

-

Gas Storage: The steric bulk of the methyl groups increases the fractional free volume (FFV) within the framework, potentially enhancing

or -

Catalysis: The free N-donor site (if not coordinated to a structural node) can act as a Lewis base active site for condensing reactions (e.g., Knoevenagel condensation).

B. Medicinal Chemistry[5][8][9][11][12]

-

Kinase Inhibition: The 6-(pyrazol-1-yl)pyridine motif mimics the adenine hinge-binding region of ATP. The carboxylic acid moiety can be derivatized to amides to access deep hydrophobic pockets in enzymes like p38 MAP kinase or B-Raf.

-

Plant Growth Regulation: Analogous compounds (pyridazinones) have shown auxin-like activity, suggesting potential agrochemical utility for this pyridine derivative.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at room temperature, kept dry. Stable under normal conditions.

References

-

Synthesis of Pyrazolyl-Pyridines: Journal of Chemical Research, 2018, 42, 535–539.[1] (General methodology for pyrazole-heterocycle coupling). Link

-

MOF Ligand Classification: Alfa Chemistry, "Carboxylated Nitrogen Hybrid MOFs Ligands". (Identifies specific CAS as a MOF linker). Link

-

Coordination Geometry: CrystEngComm, 2012, 14, 8185-8192. (Structural analysis of analogous pyrazole-carboxylate copper complexes). Link

-

Chemical Identity: PubChem Compound Summary for CAS 1052558-30-1. Link

13C NMR Analysis of Pyrazolyl-Pyridine Derivatives: A Structural Elucidation Guide

Executive Summary

Pyrazolyl-pyridine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for p38 MAP kinase inhibitors, anti-inflammatory agents, and ligands in coordination chemistry. However, their structural characterization via 13C NMR is notoriously deceptive due to annular tautomerism , quadrupolar broadening (from 14N), and quaternary carbon invisibility .

This guide moves beyond basic spectral acquisition. It provides a self-validating workflow for distinguishing regioisomers (N1 vs. N2 substitution) and accurately assigning the critical "bridge" carbons connecting the heterocyclic rings.

Part 1: Structural Complexity & Chemical Shift Theory

The Tautomeric Equilibrium

The most frequent error in analyzing pyrazolyl-pyridines is ignoring the prototropic tautomerism of the pyrazole ring. In solution,

-

The NMR Consequence: In 13C NMR, this rapid exchange averages the chemical shifts of C3 and C5 (and C3'/C5'), often resulting in broad or undetectable signals at room temperature.

-

Solvent Causality:

-

CDCl3: Promotes hydrogen-bonded dimers, often leading to complex, concentration-dependent spectra.

-

DMSO-d6: Disrupts intermolecular H-bonds, favoring monomeric species and often sharpening peaks, though broadening may persist if the exchange rate

is intermediate on the NMR timescale.

-

The "Bridge" Carbon Challenge

The ipso-carbon of the pyridine ring (connected to the pyrazole) and the quaternary carbons of the pyrazole are magnetically silent in DEPT-135 and have long relaxation times (

Part 2: Experimental Methodology (The Protocol)

To ensure data integrity, we utilize a Quantitative/Structural Hybrid Protocol . This approach guarantees the detection of quaternary carbons and minimizes tautomeric broadening.

Step 1: Sample Preparation with Relaxation Agents

For drug development candidates where quantitative integration (qNMR) or detection of weak quaternary signals is required, we utilize a paramagnetic relaxation agent.

-

Reagent: Chromium(III) acetylacetonate [Cr(acac)3].[1][2][3][4]

-

Concentration: 0.5 wt% (approx. 3–5 mg per 0.6 mL solvent).

-

Mechanism: Cr(acac)3 is a paramagnetic species that provides an efficient relaxation pathway (electron-nuclear dipolar coupling), drastically reducing the

of quaternary carbons from >10s to <2s. -

Solvent: DMSO-d6 (Preferred for solubility and tautomer stabilization).

Step 2: Acquisition Parameters

Do not use the default zgpg30. Use the following optimized parameters:

| Parameter | Setting | Rationale |

| Pulse Sequence | zgig (Inverse Gated) or zgpg30 (with long D1) | zgig suppresses NOE for quantitative data; zgpg30 gives NOE enhancement but requires care. |

| Relaxation Delay (D1) | 3.0 – 5.0 s (with Cr(acac)3) | Ensures full magnetization recovery of quaternary carbons (C2-Py, C3/5-Pz). |

| Spectral Width (SW) | 240 ppm | Covers potential carbonyls or fluorinated carbons if derivatives are present. |

| Scans (NS) | > 1024 | Required for sufficient S/N on quaternary carbons in dilute samples. |

| Temperature | 300 K (or 320 K) | Elevating T to 320 K can push tautomeric exchange into the "fast" regime, sharpening broad peaks. |

Part 3: Advanced Assignment Strategies (The Logic)

The assignment of pyrazolyl-pyridines relies on establishing the Inter-Ring Connectivity . We cannot rely on 1D shifts alone due to the overlap in the aromatic region (110–150 ppm).

The HMBC "Bridge" Strategy

The definitive proof of structure comes from Heteronuclear Multiple Bond Correlation (HMBC). You must look for the 3-bond correlation (

Diagnostic Pathway:

-

Identify Pyridine C6: The most deshielded proton doublet (~8.5 ppm) correlates via HSQC to C6 (~148-150 ppm).

-

Identify Pyrazole C4: The distinctive high-field aromatic carbon (~103-108 ppm).

-

The Bridge: Look for a correlation from the Pyridine H3 to the Pyrazole Quaternary Carbon (or vice versa).

Visualization of Assignment Logic

Figure 1: Self-validating workflow for structural assignment. Note the feedback loop for Variable Temperature (VT) NMR if tautomerism causes broadening.

Part 4: Data Interpretation & Reference Shifts

The following table synthesizes characteristic chemical shifts for a generic 2-(1H-pyrazol-1-yl)pyridine system. Note that substituents (Methyl, CF3, etc.) will induce predictable shifts (alpha-effect: +9 ppm, beta-effect: +1 ppm).

Table 1: Characteristic 13C NMR Shifts (DMSO-d6)

| Position | Carbon Type | Shift Range ( | Multiplicity (DEPT) | Key HMBC Correlation |

| Pyridine C2 | Quaternary | 150.0 – 154.0 | C | From Py-H3, Py-H4, Pz-H5 |

| Pyridine C6 | CH | 148.0 – 150.0 | CH | From Py-H4 |

| Pyridine C4 | CH | 136.0 – 139.0 | CH | From Py-H2, Py-H6 |

| Pyridine C3 | CH | 112.0 – 115.0 | CH | From Py-H5 |

| Pyridine C5 | CH | 120.0 – 123.0 | CH | From Py-H3, Py-H6 |

| Pyrazole C3 | CH / Quat | 139.0 – 142.0 | CH/C | From Pz-H4, Pz-H5 |

| Pyrazole C5 | CH / Quat | 127.0 – 130.0 | CH/C | From Pz-H4, Py-C2 (if N-linked) |

| Pyrazole C4 | CH | 104.0 – 108.0 | CH | From Pz-H3, Pz-H5 |

Note: In N-alkylated pyrazoles, C5 is typically shielded (upfield) relative to C3 due to the "pyrrole-like" character of the N1-C5 bond segment.

Visualizing the HMBC "Bridge"

The diagram below illustrates the critical long-range correlations required to prove the connection between the rings.

Figure 2: The "Bridge" Correlation. The detection of the 3-bond coupling between Pyrazole-H5 and Pyridine-C2 is the primary evidence for N1-linkage.

References

-

BenchChem Technical Support. (2025).[5] Interpreting Complex NMR Spectra of Pyrazole Derivatives: Tautomerism and Broadening. Retrieved from

-

Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study. Journal of the Chemical Society. Retrieved from

-

Facey, G. (2012). How to run quantitative 13C and 29Si NMR faster: Use of Cr(acac)3. University of Ottawa NMR Facility Blog. Retrieved from

-

JEOL Applications. (2024). How to use LR-HSQMBC: Observation of very small couplings and quaternary assignments. Retrieved from

-

National Institutes of Health (NIH). (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products by i-HMBC.[6] PMC10063542. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 4. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of pyrazole and pyridine moieties in a single molecular entity has given rise to a plethora of biologically active compounds. This technical guide delves into the putative mechanism of action of a notable member of this class, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid. While direct experimental evidence for this specific molecule is emerging, this document synthesizes current knowledge from structurally related pyrazole-pyridine conjugates to propose a scientifically grounded, albeit hypothetical, mechanism of action. We will explore its potential as a kinase inhibitor, its impact on key cellular signaling pathways, and its prospective therapeutic applications, particularly in oncology. This guide is intended to serve as a foundational resource for researchers and drug developers interested in the therapeutic potential of this promising chemical scaffold.

Introduction: The Pyrazole-Pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The amalgamation of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has proven to be a highly successful strategy in the design of novel therapeutic agents.[1][2] Both pyrazole and pyridine derivatives are independently recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] The combination of these two pharmacophores into a single molecule, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, creates a unique chemical architecture with the potential for multifaceted biological interactions.

The pyridine-3-carboxylic acid moiety, also known as nicotinic acid, is a fundamental component of the vitamin B3 complex and a precursor to essential coenzymes like NAD and NADP.[2] Its incorporation into more complex molecules can influence solubility, cell permeability, and target engagement.[4] The 3,5-dimethyl-1H-pyrazol-1-yl substituent, on the other hand, provides a rigid, electron-rich system capable of participating in various non-covalent interactions with biological macromolecules.

Proposed Mechanism of Action: A Focus on Kinase Inhibition

Based on the established activities of structurally analogous pyrazole-pyridine compounds, a primary proposed mechanism of action for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is the inhibition of protein kinases .[3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.

PIM-1 Kinase: A Plausible Primary Target

Several studies on cyanopyridine–pyrazole conjugates have demonstrated potent inhibitory activity against PIM-1 kinase .[3] PIM-1 is a serine/threonine kinase that is frequently overexpressed in various human cancers, including prostate, breast, and hematological malignancies. It plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.

The proposed binding mode of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid within the ATP-binding pocket of PIM-1 kinase involves a network of hydrogen bonds and hydrophobic interactions. The pyridine nitrogen and the carboxylic acid group are likely key interaction points, forming hydrogen bonds with hinge region residues of the kinase. The dimethyl-pyrazole moiety can fit into a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Downstream Signaling Consequences of PIM-1 Inhibition

Inhibition of PIM-1 kinase by 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid would be expected to trigger a cascade of downstream cellular events, ultimately leading to an anti-tumor response. These events include:

-

Induction of Apoptosis: PIM-1 phosphorylates and inactivates pro-apoptotic proteins such as BAD. Inhibition of PIM-1 would therefore lead to the activation of BAD and the subsequent initiation of the intrinsic apoptotic pathway, characterized by the activation of caspases 3, 8, and 9.[3]

-

Cell Cycle Arrest: PIM-1 is known to promote cell cycle progression by phosphorylating key cell cycle regulators. Its inhibition can lead to cell cycle arrest, preventing cancer cell proliferation.

-

Modulation of Immunomodulatory Pathways: Some pyrazole derivatives have shown immunomodulatory potential.[5] While the direct link to PIM-1 inhibition in this context is less clear, it is plausible that downstream signaling from PIM-1 could influence the expression of cytokines and other immune mediators.

Figure 1: Proposed signaling pathway of PIM-1 kinase inhibition.

Experimental Workflows for Mechanism of Action Elucidation

To experimentally validate the proposed mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, a series of well-defined biochemical and cell-based assays are required.

Target Engagement and Potency Determination

The initial step is to confirm direct binding to and inhibition of the putative kinase target.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for PIM-1)

-

Reagents and Materials: Recombinant human PIM-1 kinase, kinase buffer, ATP, substrate peptide (e.g., a fluorescently labeled peptide), 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (test compound), positive control inhibitor (e.g., Staurosporine), and a suitable detection system (e.g., fluorescence polarization or luminescence-based).

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compound or control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the signal (e.g., fluorescence polarization).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) of Test Compound | IC50 (nM) of Staurosporine (Control) |

|---|---|---|

| PIM-1 | 25 | 15 |

| Kinase X | >10,000 | 20 |

| Kinase Y | 5,000 | 50 |

Cellular Activity and Phenotypic Assays

Following confirmation of target engagement, the cellular consequences of kinase inhibition must be assessed.

Protocol 2: Cell Viability and Cytotoxicity Assay

-

Cell Lines: A panel of cancer cell lines with known PIM-1 expression levels (e.g., HL60 - acute myeloid leukemia, K562 - chronic myeloid leukemia) and a non-cancerous cell line (e.g., Vero or human PBMCs) for cytotoxicity assessment.[5]

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound for 24, 48, and 72 hours.[5] c. Add a viability reagent (e.g., MTT or CellTiter-Glo) and incubate. d. Measure the absorbance or luminescence to determine the percentage of viable cells.

-

Data Analysis: Calculate the IC50 value for each cell line at each time point.

Protocol 3: Apoptosis Assay by Flow Cytometry

-

Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Procedure: a. Treat cancer cells with the test compound at its IC50 concentration for a specified time. b. Harvest and wash the cells. c. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Beyond Bipyridine: The Rise of Pyrazolyl-Pyridine Ligands in Catalysis and Drug Discovery

[1]

Executive Summary

Pyrazolyl-pyridine compounds—heterocycles featuring a pyridine ring directly linked to a pyrazole moiety—have evolved from obscure synthetic curiosities into "privileged scaffolds" in two distinct fields: organometallic catalysis and targeted oncology.[1] Unlike their structural analogue 2,2'-bipyridine, pyrazolyl-pyridines offer a unique "on/off" switch: the pyrazole N-H group can be deprotonated to form an anionic ligand, dramatically altering the electronic environment of the coordinated metal. This guide explores their trajectory from early synthesis to their role in the FDA-approved drug Asciminib and industrial ethylene oligomerization.[1]

Part 1: Structural Classes and Historical Evolution

The Topology of Connectivity

The term "pyrazolyl-pyridine" encompasses two distinct isomers based on the linkage between the rings. This distinction dictates their chemical behavior:

-

C-Linked (e.g., 2-(1H-pyrazol-3-yl)pyridine): The rings are connected via a C-C bond.[1] These are isostructural with bipyridine but possess an acidic N-H proton.[1]

-

N-Linked (e.g., 2-(1H-pyrazol-1-yl)pyridine): The pyrazole is attached to the pyridine via its nitrogen atom.[1] These are often synthesized via C-N cross-coupling and are strictly neutral bidentate ligands unless substituted further.[1]

Historical Milestones

While fused ring systems (pyrazolo[3,4-b]pyridines) were reported as early as 1908 by Ortoleva, the non-fused ligand systems gained prominence much later.

-

1992: Brunner and Scheck reported the first scalable synthesis of unsubstituted 2-(1H-pyrazol-3-yl)pyridine, unlocking its potential as a chelating ligand [1].[1]

-

Late 1990s: The explosion of C-N cross-coupling methodologies (Ullmann-type, Buchwald-Hartwig) allowed for the facile synthesis of N-linked variants, leading to the "bpp" (2,6-bis(pyrazol-1-yl)pyridine) class of tridentate ligands.[1]

Part 2: Synthesis Protocols

Protocol A: Modern Synthesis of N-Linked 2-(1H-pyrazol-1-yl)pyridine

Rationale: Traditional nucleophilic aromatic substitution requires harsh conditions.[1] The copper-catalyzed Ullmann-type coupling is the industry standard for its functional group tolerance.[1]

Reagents:

-

2-Bromopyridine (1.0 equiv)[1]

-

Pyrazole (1.2 equiv)

-

CuI (10 mol%)

-

Ligand: trans-1,2-Diaminocyclohexane (20 mol%) or 1,10-Phenanthroline[1]

-

Base: K3PO4 or Cs2CO3 (2.0 equiv)

-

Solvent: Dioxane or Toluene

Step-by-Step Workflow:

-

Charging: In a glovebox or under Ar flow, charge a Schlenk tube with CuI, Base, and Pyrazole.

-

Addition: Add the solvent, followed by the Ligand and 2-Bromopyridine.

-

Heating: Seal the tube and heat to 110 °C for 24 hours. The mixture typically turns a deep blue/green (characteristic of Cu-amine species).[1]

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white crystalline solid.

Visualization: Synthesis Pathways

[1]

Part 3: Coordination Chemistry & Materials Science[1]

The "Chameleon" Effect

The defining feature of C-linked pyrazolyl-pyridines is their ability to switch between neutral (

-

Neutral Mode: Acts as a

-donor similar to bipyridine.[1] -

Anionic Mode: Upon deprotonation, the pyrazolate nitrogen becomes a strong

-donor and

Spin Crossover (SCO) Materials

Iron(II) complexes utilizing the tridentate 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand are benchmark systems for Spin Crossover research.[1]

-

Mechanism: The Fe(II) center switches between Low Spin (LS, diamagnetic) and High Spin (HS, paramagnetic) states upon thermal or optical stimulation.

-

Role of Ligand: The "bite angle" of the bpp ligand is critical. Steric bulk on the pyrazole rings distorts the Fe-N bond lengths, fine-tuning the temperature (

) at which the spin transition occurs [2].

Visualization: Coordination Modes

Figure 2: The proton-responsive coordination modes of C-linked pyrazolyl-pyridines.[1]

Part 4: Catalysis Applications[2]

Ethylene Oligomerization

Iron complexes bearing pyrazolyl-pyridine ligands are potent catalysts for converting ethylene into linear

Comparative Activity Data:

| Catalyst System | Ligand Type | Activity (

Key Insight: The pyrazolyl moiety is less sterically bulky than the aryl-imino groups of Brookhart catalysts, favoring rapid chain termination (

Part 5: Medicinal Chemistry & The Asciminib Case

The Privileged Scaffold

In drug discovery, the pyrazolyl-pyridine motif serves as a bioisostere for biaryl systems but with improved solubility and hydrogen-bonding capability.[1] It is particularly prevalent in kinase inhibitors.[1]

Case Study: Asciminib (Scemblix®)

Approved by the FDA in 2021 for Chronic Myeloid Leukemia (CML), Asciminib represents the pinnacle of pyrazolyl-pyridine application.

-

Mechanism: Unlike previous inhibitors (Imatinib) that bind the ATP site, Asciminib binds to the myristoyl pocket .

-

Chemical Structure: It features a 5-(1H-pyrazol-3-yl)pyridine core.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrazole NH acts as a donor, anchoring the drug into the allosteric site [4].

Visualization: Asciminib Mechanism

[3][5][6]

References

-

Brunner, H., & Scheck, T. (1992). Enantioselective catalysis.[1] 79. Optically active 2-(1H-pyrazol-3-yl)pyridines: Synthesis and characterization. Chemische Berichte, 125(3), 701–709.[1] Link

-

Halder, G. J., Kepert, C. J., Moubaraki, B., Murray, K. S., & Cashion, J. D. (2002). Guest-Dependent Spin Crossover in a Nanoporous Molecular Framework Material. Science, 298(5599), 1762-1765.[1] Link

-

Zhang, S., Sun, W. H., Kuang, T., Voon, L. L., & Dixneuf, P. H. (2007). Iron(II) complexes bearing 2-(1H-pyrazol-3-yl)pyridines: synthesis and catalytic application in ethylene oligomerization. Journal of Organometallic Chemistry, 692(24), 5307-5316.[1] Link

-

Schoepfer, J., Jahnke, W., Berellini, G., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135. Link

Application Note: Scalable Synthesis of Substituted Pyrazole-3-Carboxylic Acids

Topic: Protocol for the Synthesis of Substituted Pyrazole-3-Carboxylic Acids Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Substituted pyrazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical intermediates for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil analogs. The 3-carboxylic acid moiety provides a versatile handle for amide coupling, bioisosteric replacement, or heterocycle extension.

This guide details the "Gold Standard" Claisen Condensation-Cyclization Protocol . Unlike erratic cycloaddition methods, this route offers predictable regiochemistry, scalability, and cost-efficiency. We prioritize the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids via the reaction of methyl ketones with diethyl oxalate, followed by hydrazine cyclization.

Strategic Route Analysis

Selecting the correct synthetic pathway is the first step in experimental design.

| Feature | Route A: Claisen Condensation (Recommended) | Route B: [3+2] Cycloaddition | Route C: Vilsmeier-Haack |

| Precursors | Methyl Ketone + Diethyl Oxalate | Alkyne + Diazoacetate | Hydrazone + POCl |

| Regiocontrol | High (Thermodynamic control) | Low (often 1:1 mixtures) | Moderate |

| Scalability | Excellent (Kg scale proven) | Poor (Safety concerns with diazo) | Good |

| Atom Economy | High | High | Low (Phosphorous waste) |

| Key Utility | Generating the 3-COOH handle | Generating 3,4-disubstituted rings | Generating 4-formyl pyrazoles |

Detailed Experimental Protocol

Phase 1: Synthesis of the -Diketoester Intermediate

Objective: Activate the methyl ketone to form a 2,4-dioxobutanoate derivative.

Reaction:

Reagents & Materials

-

Substrate: Methyl Ketone (1.0 equiv)

-

Reagent: Diethyl Oxalate (1.2 equiv)

-

Base:

-

Option A (Standard): Sodium Ethoxide (NaOEt) (1.3 equiv) in Ethanol (21% wt solution).

-

Option B (Sensitive Substrates): LiHMDS (1.1 equiv) in THF at -78°C.

-

-

Solvent: Anhydrous Ethanol (for Option A) or THF (for Option B).

Step-by-Step Procedure (Option A - Scale: 10 mmol)

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and N

inlet, charge 21% NaOEt solution (1.3 equiv). -

Addition: Cool to 0°C. Add Diethyl Oxalate (1.2 equiv) dropwise over 10 minutes.

-

Substrate Addition: Add the Methyl Ketone (1.0 equiv) solution in minimal EtOH dropwise.

-

Note: The solution often turns yellow/orange, indicating enolate formation.

-

-

Reaction: Warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3–6 hours.

-

Checkpoint: Monitor by TLC/LCMS. The intermediate diketoester is polar and enolizable; it may appear as a broad streak on silica or show a distinct enol peak in LCMS.

-

-

Isolation (Optional but Recommended):

-

Cool to RT.

-

Acidify with 1M HCl to pH ~4.[1]

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Result: Crude

-diketoester (often an oil or low-melting solid).

-

Phase 2: Cyclization with Hydrazine

Objective: Construct the pyrazole core.

Reaction: Diketoester +

Reagents

-

Substrate: Crude Diketoester (from Phase 1).

-

Reagent: Hydrazine Hydrate (1.2 equiv).

-

Safety Alert: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

-

Solvent: Ethanol or Acetic Acid (glacial).

Step-by-Step Procedure

-

Dissolution: Dissolve the crude diketoester in Ethanol (5 mL/mmol).

-

Cyclization: Add Hydrazine Hydrate (1.2 equiv) dropwise at 0°C.

-

Exotherm: The reaction is exothermic. Control addition rate.

-

-

Completion: Stir at RT for 1 hour, then reflux for 2 hours to ensure dehydration of the intermediate hydroxypyrazoline.

-

Workup: Concentrate the solvent in vacuo.

Phase 3: Hydrolysis to Carboxylic Acid

Objective: Saponify the ethyl ester to the free acid.

-

Saponification: Resuspend the crude pyrazole ester in 2M NaOH (3.0 equiv).

-

Heat: Stir at 60°C for 2 hours.

-

Checkpoint: The solution should become homogeneous.

-

-

Precipitation (Purification):

-

Cool to 0°C.[1]

-

Slowly add concentrated HCl until pH

1–2. -

Critical Step: The pyrazole-3-carboxylic acid typically precipitates as a white/off-white solid.

-

-

Filtration: Filter the solid, wash with cold water (2x) and hexanes (1x). Dry under vacuum.[1]

-

Yield: Typical yields for this 3-step sequence range from 60% to 85%.

-

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for troubleshooting, especially when using substituted hydrazines (e.g., Phenylhydrazine).

The Regioselectivity Challenge

When using

-

1,5-Isomer (Kinetic): The more nucleophilic terminal

attacks the most electrophilic ketone. In -

1,3-Isomer (Thermodynamic): Favored in specific solvents or with bulky R-groups.

Self-Validating Check:

-

1H NMR: The pyrazole C4-H proton is diagnostic.

-

1,5-isomer: C4-H typically appears upfield (

6.5–6.9 ppm) due to shielding by the N-aryl ring (if present). -

1,3-isomer: C4-H appears downfield (

7.0–7.5 ppm).

-

Visualization of Workflows

Diagram 1: Synthetic Pathway (The "Gold Standard")

Caption: Step-wise transformation from methyl ketone to pyrazole-3-carboxylic acid via Claisen condensation.

Diagram 2: Regioselectivity Decision Tree

Caption: Decision matrix for predicting regioisomeric outcomes based on hydrazine source and solvent conditions.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Step 1 | Moisture in solvent/base. | Use freshly prepared NaOEt or anhydrous commercial solutions. Ensure N |

| Incomplete Cyclization | Intermediate hydroxypyrazoline is stable. | Increase reflux time in Step 2 or add catalytic acetic acid to promote dehydration. |

| Product is Sticky/Oil | Impurities preventing crystallization. | Dissolve in dilute NaOH, wash with Ether (removes organics), then re-acidify aqueous layer to precipitate. |

| Regioisomer Mixture | Substituted hydrazine used.[2][3] | Switch solvent.[3] Ethanol usually favors 1,5-isomer. Toluene reflux can shift ratio. Purify via recrystallization (isomers often have vastly different solubilities). |

References

-

Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

-

Celecoxib Process Chemistry: Reddy, A. R., et al. "An Improved and Scalable Process for Celecoxib."[4][5] Organic Process Research & Development, 2009.[4] Link

-

Regioselectivity Mechanisms: Katritzky, A. R., et al. "Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2003. Link

-

Green Chemistry Approaches: Li, C.-J., et al. "Hydrazine-mediated synthesis of pyrazoles." Journal of the American Chemical Society, 2016.[6] Link

Sources

- 1. longdom.org [longdom.org]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrazine [organic-chemistry.org]

Application Note: High-Purity Isolation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Abstract & Scope

This application note details the purification strategy for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid , a critical intermediate in the synthesis of GPR119 agonists and a ligand for metal-organic frameworks (MOFs). While synthesis via nucleophilic aromatic substitution (SnAr) or Paal-Knorr condensation is well-documented, isolation of the high-purity free acid is complicated by its zwitterionic potential and solubility profile.

This guide provides a scalable, self-validating protocol utilizing pH-swing extraction followed by solvent-mediated recrystallization . We address the removal of specific impurities, including unreacted 6-chloronicotinic acid and inorganic salts, ensuring a purity of >99% (HPLC).

Chemical Context & Solubility Logic

To design an effective purification, one must understand the molecule's acid-base behavior.

-

Structure Analysis: The molecule contains a carboxylic acid (

) and a pyridine nitrogen ( -

Solubility Profile:

-

High pH (>9): Soluble as the carboxylate anion.

-

Low pH (<1): Soluble as the pyridinium cation.

-

Neutral/Mildly Acidic (pH 3–5): Insoluble (Isoelectric region).

-

-

Purification Strategy: We exploit the "U-shaped" solubility curve. Dissolution in base allows filtration of non-acidic insolubles. Controlled acidification precipitates the product while leaving more soluble impurities (like salts and some starting materials) in the mother liquor.

Experimental Protocols

Protocol A: Acid-Base Precipitation (Primary Purification)

Target: Removal of bulk impurities and inorganic salts.

Reagents:

-

Crude 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

-

1N NaOH (aq)

-

1N HCl (aq)

-

Activated Carbon (e.g., Darco G-60)

Procedure:

-

Dissolution: Suspend the crude solid (10 g) in water (100 mL). Slowly add 1N NaOH with stirring until pH reaches 10–11. The solution should become clear as the carboxylate salt forms.

-

Checkpoint: If solids remain, they are likely unreacted 3,5-dimethylpyrazole or inorganic insolubles.

-

-

Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.

-

Carbon Treatment (Optional): If the solution is dark (tarry impurities), treat with activated carbon (5 wt%) for 30 mins at room temperature, then filter.

-

Precipitation:

-

Cool the filtrate to 0–5 °C.

-

Slowly add 1N HCl dropwise while monitoring pH.

-

Critical Step: The product will begin to precipitate as the pH approaches 5. Continue acidification until pH 3.0–3.5 .

-

Why pH 3.5? Going too low (pH < 1) may re-dissolve the product as the pyridinium hydrochloride salt.

-

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the white/off-white solid and wash with cold water (2 x 20 mL) to remove NaCl.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Protocol B: Recrystallization (Polishing)

Target: Removal of trace regioisomers and unreacted 6-chloronicotinic acid.

Solvent System: Ethanol/Water (9:1 v/v) or Methanol.

Procedure:

-

Suspend the dried solid from Protocol A in Ethanol (10 mL/g).

-

Heat to reflux (

). The solid should dissolve completely.-

Note: If solubility is poor, add water dropwise until clear, but do not exceed 15% water content.

-

-

Allow the solution to cool slowly to room temperature, then chill to

for 2 hours. -

Filter the crystalline product.[1] Wash with cold ethanol.

-

Yield Expectation: 85–90% recovery from crude.

Analytical Validation (HPLC Method)

Standard silica chromatography often causes "streaking" for this molecule due to the free acid. Reverse-phase HPLC with an acidic modifier is required.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% B to 95% B over 15 mins |

| Detection | UV @ 254 nm (Pyridine |

| Retention | Product elutes ~7–9 mins (depending on dead volume) |

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points based on pH solubility.

Caption: Step-by-step purification workflow exploiting the amphoteric nature of the pyridine-carboxylic acid.

Impurity Fate Mapping

Understanding where impurities go is vital for troubleshooting.

Caption: Fate mapping of common impurities during the purification cascade.

References

-

Vertex AI Search. (2023). Synthesis and purification of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid. 2

-

PubChem. (n.d.). 6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid - Compound Summary. National Library of Medicine. [Link]

-

Li, X., et al. (2012). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. Journal of Molecular Structure. 3

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazolyl-Pyridine Derivatives

Executive Summary & Scientific Context

Pyrazolyl-pyridine compounds (e.g., 2-(1H-pyrazol-1-yl)pyridine) represent a critical class of bidentate nitrogen ligands used extensively in organometallic catalysis (Ruthenium/Iridium complexes) and pharmaceutical drug discovery (kinase inhibitors).

From a chromatographic perspective, these molecules present specific challenges:

-

Basicity & Tailing: The pyridine nitrogen (

) and pyrazole nitrogen ( -

Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) with identical mass-to-charge ratios (isobaric), requiring high-selectivity stationary phases for resolution.

-

Hydrophobicity: While the core is polar, functionalization often renders these compounds sparingly soluble in pure water, necessitating organic-rich sample diluents.

This guide provides a robust, self-validating protocol for the separation and quantification of these derivatives, moving beyond "cookbook" recipes to explain the why behind every parameter.

Physicochemical Basis of Separation

To design a robust method, we must understand the analyte's behavior in solution.

| Moiety | Behavior at pH 3.0 | Behavior at pH 10.0 | Chromatographic Implication | |

| Pyridine Ring | 5.2 | Protonated ( | Neutral | At low pH, repulsion from residual silanols improves peak shape. |

| Pyrazole Ring | 2.5 | Partially Protonated | Neutral | Weak basicity; less prone to tailing than pyridine but contributes to polarity. |

| Substituents | Var. | Var. | Var. | Hydrophobic groups (phenyl, alkyl) drive retention on C18. |

The Strategy: We will utilize a Low pH (pH ~2-3) approach as the primary method. By fully protonating the basic nitrogens, we increase their solubility and, critically, we suppress the ionization of residual silanols (

Method Development Decision Matrix

The following flow diagram illustrates the logical process for selecting the correct stationary phase and mobile phase based on your specific pyrazolyl-pyridine derivative.

Caption: Decision tree for selecting stationary phases based on isomer presence and peak symmetry requirements.

Standard Operating Protocol (SOP)

Method A: The "Workhorse" Protocol (Low pH)

Recommended for general purity analysis and reaction monitoring.

1. Instrumentation & Conditions

-

System: HPLC with PDA/DAD (Agilent 1260/Waters Alliance equivalent).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.

-

Why: "Eclipse Plus" and "XBridge" are double end-capped, minimizing silanol activity.

-

-

Temperature: 30°C (Controlled).

-

Detection: UV at 254 nm (aromatic backbone) and 280 nm.

2. Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).

-

Note: Formic acid is volatile and LC-MS compatible. If using UV only, 0.1% Phosphoric Acid (

) is superior for peak shape due to phosphate's ability to mask silanols.

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program

| Time (min) | % Solvent B | Event |

| 0.00 | 5 | Initial Equilibration |

| 2.00 | 5 | Isocratic Hold (Polar impurities) |

| 12.00 | 95 | Linear Gradient |

| 15.00 | 95 | Wash Step |

| 15.10 | 5 | Re-equilibration |

| 20.00 | 5 | End of Run |

4. Sample Preparation (Critical)

-

Diluent: 50:50 Water:Acetonitrile.

-

Procedure:

-

Weigh 1-2 mg of sample.

-

Dissolve in 1 mL Acetonitrile (sonicate if necessary).

-

Dilute to final concentration of 0.1 mg/mL with Water.

-

Filter: 0.22 µm PTFE or Nylon syringe filter.

-

Self-Validation Check: If the solution turns cloudy upon adding water, increase organic ratio to 70:30, but ensure the injection volume is low (<5 µL) to prevent "solvent shock" peak distortion.

-

Method B: Isomer Separation Protocol (Pi-Pi Selectivity)

Recommended when separating structural isomers (e.g., position of the pyrazole on the pyridine ring).

-

Column: Pentafluorophenyl (PFP) / F5 (e.g., Phenomenex Kinetex F5).

-

Mobile Phase: Methanol is often preferred over Acetonitrile for PFP columns to maximize pi-pi interactions.

-

Gradient: Shallower gradient (e.g., 20% to 60% B over 20 minutes).

Data Analysis & Troubleshooting

System Suitability Criteria

Before running unknown samples, inject a standard 5 times.

-

RSD of Area: < 2.0%[6]

-

Tailing Factor (

): 0.8 < -

Theoretical Plates (

): > 5000

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Tailing > 2.0 | Silanol interaction with Pyridine N. | 1. Switch buffer to 0.1% TFA (stronger ion pairing).2. Use "High pH" resistant column (Waters XBridge) with 10mM Ammonium Bicarbonate (pH 10). |

| Split Peaks | Sample solvent too strong. | Reduce injection volume to 1-2 µL or match sample solvent to initial mobile phase (5% ACN). |

| Retention Shift | pH fluctuation. | Pyridines are sensitive to pH near their |

| Ghost Peaks | Carryover. | These compounds stick to steel. Add a needle wash step (50:50 MeOH:Water + 0.1% Formic Acid). |

References

-

Schronk, L. R., et al. "Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds." Journal of Chromatographic Science, vol. 19, no. 10, 1981.[7] Link

-

Grinevich, O. I., et al. "Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS."[8] ResearchGate, 2025. Link

-

BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Application Guide, 2025. Link

-

Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Applications, 2025.[9] Link

-

Reich, H. J., & Bordwell, F. G. "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data, University of Wisconsin. Link

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. ijcpa.in [ijcpa.in]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. ptfarm.pl [ptfarm.pl]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

Integrated Biological Screening Protocols for Novel Pyrazole Scaffolds

From Enzymatic Inhibition to Cellular Function

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Ruxolitinib (JAK inhibitor). However, the physicochemical properties of synthetic pyrazoles—specifically their tendency for poor aqueous solubility and aggregation—can introduce significant artifacts in biological screening. This guide provides a rigorous, self-validating experimental framework for screening pyrazole libraries, focusing on Kinase Inhibition (Target-Based) and Antimicrobial Susceptibility (Phenotypic).

Part 1: Pre-Experimental Compound Management

Objective: Eliminate false positives caused by compound aggregation or precipitation.

Solubility Profiling & Stock Preparation

Synthetic pyrazoles often exhibit high lipophilicity (LogP > 3). Improper solubilization is the #1 cause of assay variability.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Standard Stock Concentration: 10 mM.

-

Storage: -20°C in amber glass or polypropylene vials (avoid polystyrene).

Protocol: The "Pre-Screen" Solubility Check Before any biological assay, perform this nephelometric check:

-

Dilute 1 µL of 10 mM stock into 99 µL of the specific assay buffer (e.g., Kinase Buffer or Mueller-Hinton Broth) in a clear 96-well plate.

-

Final concentration: 100 µM (1% DMSO).

-

Measure Absorbance at 650 nm (turbidity).

-

Criterion: If

(relative to blank), the compound has precipitated.-

Action: Lower screening concentration to 10 µM or 1 µM until soluble.

-

Part 2: Target-Based Screening (Kinase Inhibition)

Rationale: Pyrazoles are classic ATP-competitive inhibitors. This module uses a luminescent ADP-detection assay (e.g., ADP-Glo™) which is less prone to interference from fluorescent pyrazole derivatives than FRET-based assays.

Experimental Workflow (DOT Visualization)

Caption: Luminescent Kinase Assay Workflow. The assay quantifies kinase activity by converting the ADP product back into ATP, which drives a luciferase reaction.

Detailed Protocol

Reagents:

-

Recombinant Kinase (e.g., EGFR, BRAF).

-

Substrate (Peptide/Protein specific to kinase).

-

Ultrapure ATP (Km concentration for the specific kinase).

-

Positive Control: Staurosporine (pan-kinase inhibitor).

-

Negative Control: 1% DMSO in buffer.

Steps:

-

Plate Prep: Use white, low-volume 384-well plates.

-

Compound Addition: Add 2.5 µL of 4x compound solution (in buffer/DMSO).

-

Enzyme Addition: Add 2.5 µL of 4x Enzyme/Substrate mix.

-

Pre-Incubation: Incubate 10 min at RT (allows compound to bind allosteric/active sites).

-

Start Reaction: Add 2.5 µL of 4x ATP.

-

Incubation: 60 min at RT.

-

Termination/Depletion: Add 7.5 µL ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

-

Detection: Add 15 µL Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

-

Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Validation

-

Percent Inhibition:

-

Z-Factor (Quality Control): Must be > 0.5 for the plate to be valid.

Part 3: Phenotypic Screening (Antimicrobial Susceptibility)

Rationale: Many pyrazoles target bacterial DNA gyrase or fungal CYP51. The CLSI Broth Microdilution method is the regulatory standard.

Experimental Workflow (DOT Visualization)

Caption: CLSI-Compliant Broth Microdilution Workflow for MIC Determination.

Detailed Protocol (CLSI M07-A10 Standard)

Reagents:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).

-

Dye (Optional): Resazurin (0.01%) for colorimetric readout (Blue -> Pink = Growth).

Steps:

-

Compound Dilution: Prepare 2-fold serial dilutions of pyrazole in CAMHB across the 96-well plate (e.g., 64 µg/mL to 0.125 µg/mL). Final DMSO must be < 2.5%.

-

Inoculum Prep: Suspend colonies in saline to match 0.5 McFarland standard (

CFU/mL). Dilute this 1:100 in CAMHB. -

Inoculation: Add 50 µL of diluted inoculum to 50 µL of compound solution in wells. Final cell density

CFU/mL. -

Incubation: 16–20 hours at 35°C (ambient air, no CO2).

-

Reading:

-

Visual: Identify the lowest concentration well that is optically clear (no turbidity).

-

Resazurin: If used, add 10 µL dye, incubate 2h. Blue = No Growth (MIC).

-

Part 4: Data Presentation & Interpretation

Summary Table Template

Organize your screening data as follows to facilitate SAR (Structure-Activity Relationship) analysis.

| Compound ID | R1 Subst. | R2 Subst. | Kinase IC50 (nM) | S. aureus MIC (µg/mL) | HepG2 CC50 (µM) | Selectivity Index (SI) |

| PZ-001 | -Ph | -CH3 | 45 ± 5 | >64 | 120 | 2.6 |

| PZ-002 | -Ph-4-F | -CH3 | 12 ± 2 | 32 | 15 | 1.25 |

| Ref (Crizotinib) | N/A | N/A | 8 ± 1 | N/D | 25 | 3.1 |

-

Selectivity Index (SI):

. An SI > 10 is generally required for a lead candidate.

Part 5: Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| High Background in Kinase Assay | Pyrazole fluorescence interference | Switch from fluorescent (FRET) to luminescent (ADP-Glo) or mobility shift assays. |

| "Flat" Dose-Response Curve | Compound precipitation | Check solubility (Part 1.1). Reduce max concentration. Add 0.01% Triton X-100. |

| Skipped Wells in MIC (Growth at High Conc, No Growth at Low) | "Eagle Effect" or solubility issues | Repeat assay. Ensure drug is fully dissolved in stock before dilution. |

| Variability > 20% | Pipetting error or edge effects | Use automated liquid handling. Fill outer wells with PBS (evaporation barrier). |

References

-

BenchChem. (2025).[1][2][3][4][5] Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Link

-

National Institutes of Health (NIH) / NCATS. (2013). Assay Guidance Manual: Cell Viability Assays (MTT/MTS). Link

-

MDPI. (2023). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Link

-

Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

in vitro assays for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Executive Summary

This Application Note details the in vitro characterization protocols for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid (referred to herein as DPP-3-CA ). Structurally, this compound is a 6-substituted analog of Nicotinic Acid (Niacin) , where the introduction of a dimethylpyrazole moiety is designed to modulate lipophilicity and receptor binding affinity while retaining the core pharmacophore.

The primary biological target for this class of compounds is the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A . Activation of this G_i/o-coupled GPCR is the canonical mechanism for niacin-induced inhibition of lipolysis and anti-inflammatory signaling. Consequently, this guide focuses on validating DPP-3-CA as a metabolic modulator and anti-inflammatory agent.

Key Applications:

-

Metabolic Disease: Dyslipidemia, inhibition of free fatty acid (FFA) release.[1]

-

Inflammation: Atherosclerosis regression, macrophage polarization (M1 to M2 shift).

-

Lead Optimization: Assessing potency (EC50) relative to unmodified Niacin.

Mechanism of Action & Signaling Pathway

DPP-3-CA functions as an orthosteric agonist of HCAR2/GPR109A. Upon binding, it induces a conformational change in the receptor, triggering the dissociation of the G_i/o protein subunit. This leads to the inhibition of Adenylyl Cyclase (AC), resulting in a rapid depletion of intracellular cyclic AMP (cAMP).

Downstream Consequences:

-

Adipocytes: Reduced cAMP

Reduced PKA activity -

Immune Cells (Macrophages/Monocytes): Inhibition of NF-

B signaling

Pathway Visualization

Figure 1: Signal transduction pathway of DPP-3-CA acting via GPR109A to inhibit lipolysis and inflammation.

Experimental Protocols

Protocol A: GPR109A Functional Assay (cAMP Inhibition)

Objective: Quantify the potency (EC50) of DPP-3-CA by measuring its ability to inhibit Forskolin-induced cAMP accumulation. Cell Model: CHO-K1 or HEK293 cells stably expressing human GPR109A (HCAR2).

Materials:

-

GPR109A-CHO Stable Cell Line.

-

DPP-3-CA (10 mM stock in DMSO).

-

Forskolin (10 mM stock).

-

TR-FRET cAMP Detection Kit (e.g., LANCE or HTRF).

-

Assay Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (PDE inhibitor).

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells and resuspend in Assay Buffer at a density of

cells/mL. Dispense 5 µL/well into a 384-well low-volume white plate. -

Compound Dilution: Prepare a 10-point serial dilution (1:3) of DPP-3-CA in Assay Buffer containing 2x Forskolin (final Forskolin conc. should be EC80, typically 2-5 µM).

-

Control 1: Niacin (Reference Agonist).[1]

-

Control 2: Vehicle (DMSO + Forskolin).

-

Control 3: Basal (DMSO only, no Forskolin).

-

-

Stimulation: Add 5 µL of the Compound/Forskolin mix to the cells.

-

Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

-

Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to kit instructions. Incubate for 1 hour at RT.

-

Readout: Measure TR-FRET signal (665 nm / 615 nm ratio) on a compatible plate reader (e.g., EnVision).

-

Analysis: Plot the FRET ratio against log[Concentration]. Calculate EC50 using a 4-parameter logistic fit.

-

Expected Result: A dose-dependent decrease in TR-FRET signal (inverse to cAMP levels) indicates agonism.

-

Protocol B: Anti-Lipolytic Assay in Primary Adipocytes

Objective: Confirm physiological efficacy by measuring glycerol release (a marker of lipolysis) in adipocytes. Cell Model: Differentiated 3T3-L1 adipocytes or primary murine adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).

-

Lipolysis Buffer: Krebs-Ringer Bicarbonate Buffer (KRBH) + 2% Fatty Acid-Free BSA.

-

Isoproterenol (10 µM) – to stimulate lipolysis.

-

Colorimetric Glycerol Assay Kit.

Step-by-Step Methodology:

-

Starvation: Wash adipocytes 2x with warm PBS. Incubate in serum-free KRBH for 2 hours.

-

Treatment: Replace buffer with KRBH containing:

-

Isoproterenol (10 nM - sub-maximal stimulation).

-

DPP-3-CA (Concentration range: 0.1 µM – 100 µM).

-

-

Incubation: Incubate for 3 hours at 37°C / 5% CO2.

-

Sampling: Collect 50 µL of the supernatant.

-

Quantification: Mix supernatant with Glycerol Assay Reagent (coupled enzyme system: Glycerol Kinase/Oxidase). Incubate 15 min at RT.

-

Measurement: Read Absorbance at 570 nm.

-

Data Processing: Normalize glycerol release to total protein content per well.

-

Validation Criteria: Isoproterenol should increase glycerol ~3-5 fold over basal. DPP-3-CA should suppress this increase in a dose-dependent manner.

-

Comparative Data Summary

When characterizing DPP-3-CA, use the following template to benchmark against Niacin.

| Parameter | Assay Type | Niacin (Reference) | DPP-3-CA (Target) | Notes |

| Potency (EC50) | cAMP Inhibition (CHO-GPR109A) | ~100 nM | TBD | Lower EC50 indicates higher potency. |

| Efficacy (Emax) | cAMP Inhibition | 100% | TBD | Partial agonism may reduce flushing side effects. |

| Lipolysis IC50 | Glycerol Release (3T3-L1) | ~200 nM | TBD | Physiological correlate of cAMP data. |

| Solubility | Kinetic Solubility (PBS, pH 7.4) | High (>10 mg/mL) | Lower | Pyrazole ring increases lipophilicity (LogP). |

Safety & Handling

-

Solubility: The 3,5-dimethylpyrazole group significantly increases the LogP compared to nicotinic acid. Dissolve in DMSO to create a stock solution (up to 50 mM), then dilute into aqueous buffers. Avoid freeze-thaw cycles.[2]

-

Stability: The pyrazole-pyridine bond is metabolically stable, but the carboxylic acid is susceptible to esterification if stored in alcohols. Store solid powder at -20°C.

References

-

Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

-

Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences, 27(7), 384-390. Link

-

Li, J., et al. (2020). "New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity." Molecular Diversity, 24, 1-15. (Demonstrates the utility of pyrazole-niacin hybrids). Link

-

PubChem Compound Summary. "6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid."[3] National Center for Biotechnology Information. Link

Sources

Technical Support Center: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Case ID: PYR-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield and Purity Bottlenecks in Pyrazolyl-Pyridine Synthesis

Executive Summary

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a critical workflow for generating ligands used in metal-organic frameworks (MOFs) and medicinal chemistry pharmacophores. While the target appears structurally simple, researchers often encounter "hidden" failure modes related to the zwitterionic nature of the nicotinic acid core and the amphoteric behavior of the pyrazole moiety.

This guide addresses the two primary synthetic routes:

-

The Cyclization Route (Preferred): Condensation of 6-hydrazinonicotinic acid with acetylacetone.

-

The SNAr Route (Alternative): Displacement of 6-chloronicotinic acid with 3,5-dimethylpyrazole.

Module 1: Route Selection & Strategy

Before troubleshooting, verify you are using the optimal route for your scale and purity requirements.

| Feature | Route A: Cyclization (Knorr) | Route B: SNAr Displacement |

| Precursors | 6-hydrazinonicotinic acid + Acetylacetone | 6-chloronicotinic acid + 3,5-dimethylpyrazole |

| Atom Economy | High (Water byproduct) | Lower (HCl/Salt byproduct) |

| Key Challenge | Hydrazone intermediate stalling | Poor nucleophilicity due to acid deprotonation |

| Recommendation | Primary Choice for high purity. | Use only if starting materials for Route A are unavailable. |

Module 2: The Cyclization Route (Troubleshooting)

Context: This reaction relies on the condensation of hydrazine with a 1,3-diketone. The symmetry of acetylacetone (2,4-pentanedione) eliminates regioisomer concerns, but "stalled" cyclization is common.

Ticket #01: "My product is a sticky, yellow gum instead of a solid."

Diagnosis: This is the hallmark of the Hydrazone Trap . The reaction has proceeded to the intermediate hydrazone (monocondensation) but failed to undergo the final dehydration step to aromatize into the pyrazole. Root Cause: Insufficient heat or incorrect pH. The ring closure requires acid catalysis or thermal driving force to eliminate water.

Resolution Protocol:

-

Solvent Switch: If using Ethanol at reflux (78°C), switch to Acetic Acid or Ethanol/HCl . The protonation of the carbonyl oxygen activates it for the intramolecular nucleophilic attack.

-

Temperature: Ensure the reaction is refluxing vigorously.

-

Workup: Do not rotovap to dryness immediately. Pour the reaction mixture into ice water. The sudden polarity shift often forces the hydrophobic pyrazole product to precipitate as a clean solid.

Ticket #02: "NMR shows a doublet at ~8.8 ppm and broad peaks."

Diagnosis: Zwitterionic aggregation. Root Cause: The carboxylic acid (C3 position) and the pyridine nitrogen (N1) can form intermolecular hydrogen bond networks or internal salts, broadening NMR signals and reducing solubility.

Resolution Protocol:

-

NMR Solvent: Add 1-2 drops of TFA-d or NaOD to the DMSO-d6 tube. This breaks the zwitterion, sharpening the peaks.

-

Purification: Isolate the product at its Isoelectric Point (pI) .

-

Dissolve the crude gum in minimal alkaline water (pH 10).

-

Slowly acidify with 1M HCl.

-

The product will precipitate typically between pH 3.5 and 4.5.

-

Visual Workflow: Mechanism & Failure Points

The following diagram illustrates the critical path and where the reaction stalls (The "Hydrazone Trap").

Caption: The critical failure point is the Hydrazone intermediate. Without sufficient energy or acid catalysis, the reaction stalls before the second dehydration.

Module 3: The SNAr Route (Troubleshooting)

Context: Reacting 6-chloronicotinic acid with 3,5-dimethylpyrazole. This route is deceptively difficult because the carboxylic acid interferes with the base required for the substitution.

Ticket #03: "Yield is consistently <20%."

Diagnosis: Catalyst Poisoning / Base Consumption. Root Cause: You are likely using the free acid (6-chloronicotinic acid). The first equivalent of base (e.g., K2CO3) simply deprotonates the carboxylic acid to form the carboxylate. The carboxylate anion is electron-donating (inductively), which deactivates the pyridine ring toward nucleophilic attack at the 6-position.

Resolution Protocol:

-

Esterification Strategy (Recommended):

-

Step 1: Convert 6-chloronicotinic acid to Methyl 6-chloronicotinate (SOCl2/MeOH).

-

Step 2: Perform SNAr with 3,5-dimethylpyrazole (Base: Cs2CO3, Solvent: DMF, Temp: 100°C). The ester is electron-withdrawing, significantly accelerating the reaction.

-

Step 3: Hydrolyze the ester (LiOH/THF/H2O) to get the final acid.

-

-

Alternative (If using free acid): Use 2.5 equivalents of NaH in dry DMF. The dianion mechanism is possible but harsh and often leads to decarboxylation.

Module 4: Purification & Characterization Data[1][2]

Solubility Profile

Understanding the solubility is key to isolation.

| Solvent | Solubility (25°C) | Notes |

| Water (pH 7) | Low | Zwitterion is insoluble. |

| Water (pH > 9) | High | Forms soluble carboxylate salt. |

| Water (pH < 2) | High | Forms soluble pyridinium salt. |

| DMSO | High | Best for NMR. |

| Ethanol | Moderate | Good for recrystallization if hot. |

| DCM/Hexane | Negligible | Product will crash out. |

Analytical Checkpoints

-

1H NMR (DMSO-d6): Look for the pyrazole proton singlet at ~6.0 ppm. The methyl groups of the pyrazole should appear as two distinct singlets (approx 2.2 and 2.6 ppm) due to the anisotropic effect of the pyridine ring, or one singlet if perfectly equivalent in solution (often 2.2-2.5 ppm).

-

Mass Spec (ESI): Expect [M+H]+ = 218.1. Note that [M+Na]+ is very common due to the carboxylic acid.

References

-

Synthesis of Pyrazolyl-Pyridines via SNAr

-

Knorr Pyrazole Synthesis Mechanism

-

Coordination Complexes of the Target Molecule

-

Solubility of Pyridine Carboxylic Acids

- Title: Mole fraction solubilities of pyridine-3-carboxylic acid.

- Source: Journal of Chemical Thermodynamics (via ResearchG

- Relevance: Provides baseline solubility data for the nicotinic acid core, essential for purification str

-

Link:[Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]

- 3. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [6-(3,5-Dimethyl-1H-pyrazol-1-yl)picolinato](pyridine-2,6-dicarboxylato)copper(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

optimizing reaction conditions for pyrazolyl-pyridine synthesis

Technical Support Center: Pyrazolyl-Pyridine Synthesis Optimization

Ticket System Status: [ONLINE] Current Queue Focus: Regioselectivity Control & Catalyst Longevity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaffold Challenge

You are likely here because you are synthesizing 2-(1H-pyrazol-3-yl)pyridine derivatives—privileged bidentate ligands used extensively in coordination chemistry (luminescence, catalysis) and medicinal chemistry (kinase inhibitors).

This scaffold presents two distinct synthetic challenges depending on your chosen route:

-

Condensation Route: Controlling regioselectivity (N1 vs. N2 alkylation or 3- vs. 5-isomer formation) when using unsymmetrical building blocks.

-

Cross-Coupling Route: Overcoming catalyst poisoning caused by the strong coordination of the pyridine nitrogen to transition metals (Pd/Cu).

This guide is structured as a dynamic troubleshooting workflow to resolve these specific bottlenecks.

Module 1: The Condensation Route (Ring Construction)

Best for: Building the pyrazole ring from scratch on a pyridine backbone.

User Reported Issue #101: "I am getting a mixture of regioisomers."

Context: You are reacting a pyridyl-1,3-diketone with a substituted hydrazine. Diagnosis: Hydrazine is a bidentate nucleophile. In unsymmetrical 1,3-diketones, the most electrophilic carbonyl is attacked first. If the electronic difference between the two carbonyls is small, you get a mixture.

The Fix: Switch to Enaminones (The DMF-DMA Protocol)

Instead of a 1,3-diketone, convert your acetyl-pyridine starting material into an enaminone using

-

Why it works: Enaminones (

) have two distinct electrophilic sites: the hard carbonyl and the soft

Optimized Protocol (Enaminone Route):

-

Enaminone Formation: Reflux 2-acetylpyridine with neat DMF-DMA (1.5 equiv) for 8 hours. Evaporate to obtain the red/orange solid intermediate.

-

Cyclization: Dissolve intermediate in Ethanol (0.5 M). Add Hydrazine hydrate (1.2 equiv).

-

Conditions: Reflux for 2 hours.

-

Result: Exclusive formation of the specific isomer due to the elimination of the

group.

Visualizing Regioselectivity Pathways

The following diagram illustrates the decision logic for controlling regiochemistry.

Caption: Figure 1. Strategic selection of intermediates determines regiochemical outcome. Enaminones (Route B) offer superior control over traditional diketones.

Module 2: The Cross-Coupling Route (Linking Rings)

Best for: Connecting a pre-formed pyrazole to a pyridine ring (Suzuki-Miyaura or Buchwald-Hartwig).

User Reported Issue #204: "Reaction stalls at 30% conversion."

Context: Suzuki coupling of Pyridyl-Boronic Acid + Halo-Pyrazole (or vice versa) using

The Fix: Ligand Switching & Base Management You must use a ligand that binds to Pd more strongly than the pyridine nitrogen or creates steric bulk to prevent pyridine coordination.

Comparison of Catalyst Systems:

| Parameter | Standard (Fail-Prone) | Optimized (Resilient) | Why? |

| Catalyst | Bidentate ligands (dppf) or bulky biaryls (XPhos) resist displacement by pyridine. | ||

| Base | Anhydrous bases in organic solvents often outperform aqueous biphasic systems for N-heterocycles. | ||

| Solvent | Toluene/Water | 1,4-Dioxane or DME | Higher boiling points allow for thermal dissociation of the inactive Pd-Pyridine species. |

| Additive | None | CuI (5 mol%) | Advanced Trick: Copper can scavenge the pyridine nitrogen, keeping the Pd free for catalysis. |

Optimized Protocol (Suzuki Coupling):

-

Reagents: 2-Bromopyridine (1.0 eq), Pyrazole-boronic pinacol ester (1.1 eq).

-

Catalyst:

(5 mol%). -

Base:

(2.0 eq). -

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

-

Temp: 90°C - 100°C. Note: High temperature is required to reverse pyridine coordination.

Module 3: Purification & Characterization

Distinguishing the isomers is the final hurdle.

FAQ: How do I distinguish the 3-pyridyl vs 5-pyridyl pyrazole isomers?

If you used the condensation route with a substituted hydrazine (

NMR Diagnostic Guide:

-

NOESY/ROESY is mandatory.

-

Isomer A (1,5-substituted): Look for a NOE cross-peak between the N-substituent (e.g., N-Methyl or N-Phenyl protons) and the Pyridine ring protons . This indicates the pyridine is adjacent to the N-substituent (Position 5).

-

Isomer B (1,3-substituted): The N-substituent will show NOE with the Pyrazole-H4 proton, but not the pyridine ring.

Troubleshooting Workflow Diagram

Use this logic gate to solve low yields or purity issues.

Caption: Figure 2. Diagnostic logic for resolving common synthetic failures in pyrazolyl-pyridine chemistry.

References

-

Regioselectivity in Pyrazole Synthesis

- Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.

-

Source: (Verified concept of enaminone direction).

-

Catalyst Poisoning & Solutions

- Billingsley, K., & Buchwald, S. L. "Pd-Catalyzed Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society, 2007.

-

Source: (Establishes XPhos/SPhos for N-heterocycles).

- Suzuki Coupling of Pyridyl Boronic Acids: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. Note: Standard reference for the "dppf" effect in suppressing poisoning.

- NMR Characterization of Isomers: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. Application: Defines NOE protocols for 1,3 vs 1,5-substituted pyrazoles.

Technical Support Center: HPLC Method Development for Polar Heterocyclic Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Retention, Peak Shape, and Selectivity for Polar Heterocycles

Introduction: The Polar Heterocycle Paradox

Welcome to the technical center. If you are here, you are likely facing the "Polar Heterocycle Paradox." Compounds like pyridines, imidazoles, and purines possess two characteristics that make them the nemesis of standard Reversed-Phase Chromatography (RPLC):

-

High Polarity (Low LogP): They refuse to interact with C18 chains, eluting near the void volume (

). -

Basic Nitrogen Centers: They interact aggressively with residual silanols on the silica surface, causing severe peak tailing.

This guide moves beyond generic advice. We analyze the thermodynamic causes of these failures and provide self-validating protocols to resolve them.

Module 1: Retention Issues ("It Elutes at the Void")

Symptom: Your analyte elutes immediately (k' < 1), often co-eluting with the solvent front.

Root Cause Analysis